1-Acetyl-2-methylpiperidin-4-one

Description

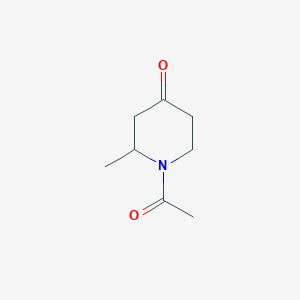

Structure

2D Structure

3D Structure

Properties

CAS No. |

919119-06-5 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-acetyl-2-methylpiperidin-4-one |

InChI |

InChI=1S/C8H13NO2/c1-6-5-8(11)3-4-9(6)7(2)10/h6H,3-5H2,1-2H3 |

InChI Key |

DXGDFBRTIPYMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 Acetyl 2 Methylpiperidin 4 One and Derivatives

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a window into the molecular framework, revealing details about connectivity, functional groups, and spatial orientation of atoms.

NMR spectroscopy is a powerful tool for probing the structure of 1-acetyl-2-methylpiperidin-4-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of a molecule provides information on the different chemical environments of hydrogen atoms. In this compound, the protons on the piperidine (B6355638) ring and the acetyl group exhibit distinct chemical shifts. The proximity of protons to electronegative atoms like oxygen and nitrogen, as well as to the carbonyl group, leads to deshielding and a downfield shift in the spectrum. libretexts.orgpressbooks.pub

The acetyl methyl protons typically appear as a singlet, being isolated from other protons in the molecule. reed.edu The protons on the piperidine ring, however, show more complex splitting patterns due to coupling with neighboring protons. The anisotropic effect of the carbonyl group can cause significant deshielding of nearby protons, leading to a downfield shift for those held in the plane of the carbonyl group. researchgate.net For instance, in related N-acylpiperidines, protons in close proximity to the amide carbonyl group experience a notable downfield shift. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Data for Piperidine Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| 1-Acetylpiperidine | Acetyl CH₃ | ~2.1 |

| Piperidine Ring Protons | 1.5-3.5 | |

| 1-Methyl-4-piperidone (B142233) | N-Methyl | ~2.3 |

| Ring Protons | 2.4-2.8 |

Note: This table provides approximate chemical shift ranges based on related structures. Actual values for this compound may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, the carbonyl carbon of the ketone and the carbonyl carbon of the acetyl group are significantly deshielded and appear far downfield. caltech.edu The carbons of the piperidine ring appear at intermediate chemical shifts, while the methyl carbons of the acetyl and 2-methyl groups are the most shielded and appear upfield.

Substituent effects play a crucial role in determining the chemical shifts. The electron-withdrawing nature of the acetyl group influences the chemical shifts of the ring carbons. researchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shift Data for Piperidine Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| 1-Acetylpiperidine | Acetyl C=O | ~169 |

| Acetyl CH₃ | ~22 | |

| Piperidine Ring Carbons | 24-46 | |

| 1-Methyl-4-piperidone | Ketone C=O | ~208 |

| N-Methyl | ~41 | |

| Ring Carbons | 40-53 |

Note: This table provides approximate chemical shift ranges based on related structures. Actual values for this compound may vary.

While 1D NMR provides essential data, complex molecules often require 2D NMR techniques for unambiguous assignment of all proton and carbon signals. reed.eduipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity of protons within the piperidine ring. reed.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the quaternary carbonyl carbon and the nitrogen atom, for instance, by showing a correlation between the acetyl methyl protons and the acetyl carbonyl carbon. ipb.pt

These techniques, used in concert, provide a detailed and unambiguous picture of the molecular structure. reed.eduipb.pt

The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is dependent on the dihedral angle between them, as described by the Karplus relationship. miamioh.edu By measuring these coupling constants from the ¹H NMR spectrum, it is possible to deduce the preferred conformation of the piperidine ring. researchgate.netmiamioh.edu For example, a large coupling constant (typically 10-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (1-5 Hz) suggest gauche (axial-equatorial or equatorial-equatorial) relationships. miamioh.edu In some N-acetyl derivatives, abnormal vicinal coupling constants have been observed, suggesting conformations other than a standard chair. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. caltech.edu For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the following functional groups:

Ketone C=O stretch: A strong, sharp peak typically in the range of 1705-1725 cm⁻¹.

Amide C=O stretch: A strong, sharp peak, usually around 1630-1680 cm⁻¹, which is at a lower frequency than the ketone due to resonance with the nitrogen lone pair.

The presence of these two distinct carbonyl absorptions would confirm the presence of both the ketone and the acetyl-amino functionalities within the molecule. caltech.edunist.gov

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Ketone (C=O) | Stretch | 1705-1725 |

| Amide (N-C=O) | Stretch | 1630-1680 |

| C-H (Alkyl) | Stretch | 2850-2960 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In the study of piperidinone derivatives, electron ionization mass spectrometry (EI-MS) is commonly employed.

The molecular ion peak (M+) , which corresponds to the molar mass of the parent molecule, is a crucial piece of information. For instance, in the mass spectrum of 1-acetyl-4-piperidone, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 141.17 g/mol . nist.gov Similarly, for 1-methylpiperidin-4-one, the molecular weight is 113.16 g/mol . matrix-fine-chemicals.comnist.gov

Analysis of the fragmentation patterns of this compound and its derivatives allows for the identification of key structural motifs. The loss of specific neutral fragments, such as an acetyl group (CH3CO) or parts of the piperidine ring, can be correlated with the presence of these functionalities in the molecule. libretexts.orglibretexts.org The stability of the resulting fragment ions often dictates the intensity of the observed peaks in the mass spectrum. libretexts.org

Table 1: Molecular Weights of Selected Piperidinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Acetyl-4-piperidone | C7H11NO2 | 141.17 nist.gov |

| 1-Methylpiperidin-4-one | C6H11NO | 113.16 matrix-fine-chemicals.comnist.gov |

| 2-Methylpiperidin-4-one | C6H11NO | 113.16 nih.gov |

| 2-(1-Methylpiperidin-4-yl)ethanamine | C8H18N2 | 142.24 sigmaaldrich.com |

Single Crystal X-ray Diffraction Studies

Through single crystal X-ray diffraction, the precise solid-state geometry of this compound and its derivatives can be established. doi.org This includes the accurate measurement of bond lengths and angles within the molecule. For example, studies on similar piperidinone derivatives have detailed the bond distances of C-N, C-C, and C=O bonds, as well as the bond angles around the atoms of the piperidine ring. mdpi.comnih.gov These experimentally determined parameters can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT) to assess the accuracy of the theoretical models. doi.org

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. nih.govnih.gov For instance, in the crystal structure of related piperidinone derivatives, C-H···O hydrogen bonds have been identified as significant forces that contribute to the cohesion of the crystal packing, often forming chains or more complex networks. nih.govnih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts, providing insights into the relative importance of different types of interactions in stabilizing the crystal structure. nih.govresearchgate.netresearchgate.net

Conformational Dynamics of the Piperidinone Ring System

Similar to cyclohexane, the chair conformation is generally the most stable and predominant form for the piperidinone ring. nih.govupenn.edulibretexts.org This conformation minimizes both angle strain and torsional strain, where adjacent hydrogen atoms are in a staggered arrangement. However, the presence of substituents on the ring, such as the acetyl and methyl groups in this compound, can lead to distortions from an ideal chair conformation. nih.gov The energetic preference for a substituent to occupy an equatorial position over an axial position is a key factor influencing the conformational equilibrium. libretexts.org

While the chair form is typically the most stable, other conformations such as the boat and twist-boat conformations also exist in equilibrium. doi.orgnih.govyoutube.com The boat conformation is generally less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation is often an intermediate in energy between the chair and boat forms, as it alleviates some of the steric and torsional strain present in the pure boat conformation. upenn.edulibretexts.org In certain substituted piperidinone derivatives, particularly those with bulky substituents, distorted boat conformations have been observed in the solid state, as revealed by single crystal X-ray diffraction and supported by DFT calculations. doi.org The study of these less stable conformations is important as they can be involved in chemical reaction pathways and receptor binding processes. rsc.org

Influence of A¹,³-Strain on Ring Conformation

The conformation of the piperidine ring in derivatives of this compound is significantly influenced by allylic strain, specifically A¹,³-strain. This type of strain arises from steric interactions between a substituent on an sp²-hybridized nitrogen (the acetyl group) and a substituent at an allylic position (the C2-methyl group). mit.edu The interaction between the N-acetyl group and adjacent substituents can be severe enough to force the piperidine ring out of its typically favored chair conformation. nih.gov

In related N-acetylated piperidinone systems, such as N-acetyl-r-2,c-6-diphenylpiperidin-4-one oximes, the introduction of A¹,³-strain by the acetyl group leads to the adoption of non-chair conformations like the twist-boat. researchgate.net Similarly, for N-formyl-cis-2,6-diarylpiperidines, the significant A¹,³-strain between the N-formyl group and an adjacent aryl group compels the ring into flattened boat conformations. researchgate.net This strain-induced conformational switching is a recognized strategy for creating molecular diversity; for instance, N-substitution with acyl groups leverages A¹,³-strain to guide stereoisomers into different conformer populations, effectively doubling the number of library members from a single scaffold. nih.gov DFT studies on related N-chloroacetylated piperidone hydrazones have also revealed a distorted boat conformation for the piperidone ring. doi.org

The energetic penalty associated with placing the acetyl group and the C2-methyl group in a syn-planar arrangement that would allow for a stable chair conformation is substantial. To alleviate this steric clash, the ring distorts, demonstrating the critical role of A¹,³-strain in determining the three-dimensional structure of these molecules.

Orientational Preferences of Methyl and Acetyl Substituents

The orientational preferences of the methyl and acetyl substituents in this compound are directly governed by the principles of A¹,³-strain. mit.edunih.gov In a hypothetical chair conformation, having the C2-methyl group in an equatorial position would create a significant steric clash with the N-acetyl group. This destabilizing interaction forces a conformational change to minimize the strain. nih.gov

Studies on analogous 2-aryl substituted piperidines show that when the nitrogen atom is sp² hybridized, as in an N-acyl derivative, the molecule often adopts a conformation where the C2-substituent is axial to avoid A¹,³-strain with the N-acyl group. nih.gov This principle suggests that in this compound, the ring will distort from a true chair, and the C2-methyl group will adopt a pseudo-axial or axial orientation to move away from the plane of the N-acetyl group. The N-acetyl group itself will have a preferred rotational geometry to minimize its interaction with the C2 and C6 protons of the piperidine ring.

Stereochemical Properties

E/Z Isomerism of Exocyclic Double Bonds (e.g., Hydrazone Derivatives)

The formation of derivatives at the C4-carbonyl group of this compound, such as hydrazones, introduces an exocyclic carbon-nitrogen double bond (C=N), which can exhibit E/Z isomerism. nih.gov Hydrazones possess an azometine moiety (–C=N–NH–), and the restricted rotation around the C=N bond allows for the existence of distinct geometric isomers. nih.govresearchgate.net

In studies of related piperidin-4-one hydrazone derivatives, such as (E)-alkyl 2-(1-(2-chloroacetyl)−3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarboxylates, the E-configuration about the hydrazone moiety is predominantly formed. doi.org This preference is often dictated by steric and electronic factors. The Z-isomer is frequently less stable and may not be observed, which can limit its application in areas like photoswitching. nih.gov The stability of the E and Z isomers is highly dependent on factors such as the potential for intramolecular hydrogen bonding and the electronic and steric nature of the substituents. nih.govresearchgate.net For example, in some acylhydrazone systems, the formation of an intramolecular hydrogen bond can stabilize the E-isomer, making the conversion to the Z-isomer more difficult. nih.gov Spectroscopic methods, particularly NMR, are crucial for distinguishing between the isomers, as the chemical shifts of protons, such as the N-H proton, differ between the E and Z forms. nih.govresearchgate.net

| Factor | Influence on Isomer Stability and Interconversion | Reference |

|---|---|---|

| Intramolecular Hydrogen Bonding | Can significantly stabilize one isomer (typically the E-isomer), increasing the energy barrier for isomerization. | nih.gov |

| Steric Effects | Bulky substituents can favor the sterically less hindered isomer, which is often the E-isomer. | nih.gov |

| Electronic Effects | The electronic nature (electron-donating or -withdrawing) of substituents on the aryl rings can influence the double-bond character and the relative stability of the isomers. | nih.gov |

| Solvent | The polarity of the solvent can affect the equilibrium between isomers. | nih.gov |

| Stimuli (Light/Heat) | Photoisomerization (using UV or visible light) or thermal processes can be used to interconvert between E and Z isomers. | nih.govnih.gov |

Cis/Trans Isomerism in Substituted Piperidinones

Cis/trans isomerism in substituted piperidinones refers to the relative orientation of substituents on the piperidine ring itself. libretexts.org This form of isomerism arises when there is a rigid structure, such as a ring, that prevents free rotation. libretexts.orgyoutube.com For a disubstituted piperidinone like this compound, the key isomeric considerations relate to additional substituents on the ring.

For example, in N-substituted 2,5-dimethyl-4-piperidones, both cis and trans isomers exist, referring to the relative positions of the two methyl groups at C2 and C5. osti.gov These isomers exhibit distinct stereochemical structures and conformational behaviors. PMR spectral analysis has shown that the trans isomers predominantly exist in a chair conformation with the C2 and C5 methyl groups in equatorial positions (2e, 5e). osti.gov

In contrast, the cis isomers are conformationally non-uniform. osti.gov They exist in an equilibrium between two chair forms: one with an axial C2-methyl and equatorial C5-methyl (2a, 5e) and the other with an equatorial C2-methyl and axial C5-methyl (2e, 5a). The position of this equilibrium is sensitive to the steric bulk of the substituent on the nitrogen atom. osti.gov As the size of the N-substituent increases, the equilibrium shifts toward the conformer that minimizes steric interactions, demonstrating a clear relationship between substitution patterns and conformational preference. osti.gov

| Isomer | Predominant Conformation(s) | Key Structural Feature | Reference |

|---|---|---|---|

| Trans | Chair form (1e, 2e, 5e) | Both C2 and C5 methyl groups are in equatorial positions. Conformationally uniform. | osti.gov |

| Cis | Equilibrium between two chair forms (1a, 2e, 5a) ⇄ (1a, 2a, 5e) | One methyl group is axial and the other is equatorial. The equilibrium shifts with the size of the N-substituent. | osti.gov |

Computational Chemistry and Theoretical Investigations of 1 Acetyl 2 Methylpiperidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of piperidone derivatives by modeling the electron density of the system. acs.org

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. cnr.it For 1-Acetyl-2-methylpiperidin-4-one, the central piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. wikipedia.org These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.com Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Piperidone Derivative (Note: Data shown is for a representative substituted piperidone, not this compound, and is for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| ΔE (HOMO-LUMO Gap) | 4.48 |

This data illustrates a typical large energy gap, suggesting significant molecular stability. irjweb.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue regions indicate positive electrostatic potential, which is electron-poor, signaling sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the ketone (C=O) and the acetyl (C=O) groups, as these are the most electronegative atoms and likely sites for electrophilic interaction. Positive potential (blue) would be anticipated around the hydrogen atoms, particularly those on the methyl group and the piperidine ring.

Semi-Empirical Molecular Orbital (MO) Calculations for Conformational Energy Landscapes

Semi-empirical methods offer a faster, albeit less accurate, alternative to DFT for exploring molecular properties. uni-muenchen.de These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. numberanalytics.com Their computational efficiency makes them particularly well-suited for scanning the conformational energy landscape of flexible molecules, which involves calculating the energies of numerous possible conformations to identify stable isomers and the energy barriers between them.

For this compound, semi-empirical calculations could be used to map the potential energy surface related to the rotation of the acetyl group and the ring-puckering of the piperidine core. This provides a broader, albeit lower-resolution, view of the molecule's conformational flexibility compared to the more computationally intensive DFT methods.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the contribution of a given molecule to the total electron density is equal to the contribution from all other molecules in the crystal.

By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms.

The analysis can be broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the analysis would likely reveal the relative contributions of various interactions, such as:

H···H contacts: Typically the most abundant, representing van der Waals forces.

O···H/H···O contacts: Indicative of hydrogen bonding, a crucial interaction for crystal packing, likely involving the carbonyl oxygens.

In a study of a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenyl-piperidin-4-one, Hirshfeld analysis showed that the most significant contributions to crystal packing were from H···H (68%), C···H/H···C (19%), and O···H/H···O (12%) interactions. nih.gov A similar distribution would be expected for crystalline this compound, highlighting the importance of hydrogen bonding and van der Waals forces in its solid-state structure.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperidone Derivative (Note: Data is for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one and is for illustrative purposes.) nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 74.2 |

| C···H/H···C | 18.7 |

| O···H/H···O | 7.0 |

Chemical Reactivity and Transformation Chemistry of 1 Acetyl 2 Methylpiperidin 4 One

Functional Group Interconversions on the Piperidinone Core

Functional group interconversions are fundamental transformations in organic synthesis, enabling the conversion of one functional group into another through processes like oxidation, reduction, or substitution. fiveable.meimperial.ac.uk These reactions are crucial for creating complex molecules from simpler starting materials. fiveable.me The reactivity of 1-Acetyl-2-methylpiperidin-4-one allows for various functional group interconversions, primarily centered around its ketone and amide functionalities.

Reactions at the Ketone Moiety (C-4)

The ketone group at the C-4 position is a key site for a multitude of chemical reactions, including reductions, the formation of imine derivatives, and carbon-carbon bond-forming reactions.

Carbonyl Reductions to Piperidinols

The reduction of the C-4 ketone in this compound yields the corresponding 1-acetyl-2-methylpiperidin-4-ol. This transformation converts the carbonyl group into a secondary alcohol. Common laboratory reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org Sodium borohydride is often preferred due to its milder nature and safer handling, while LiAlH4 is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds. libretexts.org

The reduction of cyclic ketones like this compound can lead to the formation of diastereomeric alcohols (cis and trans isomers), depending on the stereochemical course of the hydride attack.

Table 1: Reagents for Carbonyl Reduction

| Reagent | Abbreviation | Typical Solvents | Reactivity |

| Sodium borohydride | NaBH₄ | Water, Ethanol | Reduces aldehydes and ketones |

| Lithium aluminum hydride | LiAlH₄ | Ether, THF | Reduces aldehydes, ketones, esters, and carboxylic acids |

Formation of Oxime and Hydrazone Derivatives

The ketone at C-4 readily reacts with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. nih.gov These reactions are condensation reactions where the carbonyl oxygen is replaced by a nitrogen-containing group, with the elimination of a water molecule. nih.gov

The formation of oximes and hydrazones is typically catalyzed by acid. khanacademy.org These derivatives are often crystalline solids with sharp melting points, historically used for the characterization and identification of aldehydes and ketones. khanacademy.org

Table 2: Common Reagents for Oxime and Hydrazone Formation

| Reagent | Derivative Formed | General Reaction |

| Hydroxylamine (NH₂OH) | Oxime | R₂C=O + NH₂OH → R₂C=NOH + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | R₂C=O + NH₂NH₂ → R₂C=NNH₂ + H₂O |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | R₂C=O + C₆H₃(NO₂)₂NHNH₂ → R₂C=NNHC₆H₃(NO₂)₂ + H₂O |

Aldol (B89426) Condensations and Related Carbonyl Transformations

The ketone functionality in this compound can participate in aldol condensations and related reactions. These reactions involve the formation of a carbon-carbon bond by the reaction of an enolate (or enol) with a carbonyl compound. In a mixed aldol condensation, two different carbonyl compounds are reacted. youtube.com To achieve a selective reaction, one carbonyl compound is typically chosen that cannot form an enolate itself, or a pre-formed enolate is used. youtube.com

N-Substitution and Derivatization Reactions at the Nitrogen (N-1)

The nitrogen atom of the piperidine (B6355638) ring in this compound is part of an acetyl amide group. While the acetyl group is relatively stable, it can be removed under certain conditions to allow for further derivatization at the nitrogen. For instance, deacetylation can be achieved through acidic or basic hydrolysis, although this may also affect other functional groups in the molecule. Once the acetyl group is removed, the resulting secondary amine can undergo various N-substitution reactions, such as alkylation or acylation, to introduce different substituents at the N-1 position.

Ring Transformations and Annulation Reactions

The piperidinone ring of this compound can serve as a scaffold for the construction of more complex fused or spirocyclic ring systems. Annulation reactions involve the formation of a new ring onto an existing one. For example, reactions that form a new ring fused to the piperidine core can be achieved by utilizing the reactivity of both the ketone and the nitrogen atom. Spirocyclic compounds, where two rings share a single common atom, can be synthesized from piperidone derivatives through multi-step sequences. researchgate.net

Tandem Reaction Sequences (e.g., Cycloaddition-Intramolecular Annulation)

Tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer an efficient pathway to complex molecules. For piperidin-4-one systems, these sequences often begin with a reaction at the ketone or an adjacent carbon.

While specific examples for this compound are not extensively documented in readily available literature, related N-benzylpiperidine-4-ones undergo tandem aldol intramolecular cyclization reactions. chemrevlett.com These processes typically involve the initial formation of an enolate from the piperidin-4-one, which then participates in a cascade of bond-forming events. For instance, a Michael addition of the piperidone to an α,β-unsaturated ketone can be followed by an intramolecular aldol condensation to construct bicyclic systems like the 3-azabicyclo[3.3.1]nonane core. chemrevlett.com

The general strategy for such a tandem reaction involving a substituted piperidin-4-one is outlined in the table below.

| Step | Reaction Type | Description |

| 1 | Enolate Formation | A base abstracts a proton from the α-carbon of the piperidin-4-one, forming an enolate. |

| 2 | Michael Addition | The enolate acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound (Michael acceptor). |

| 3 | Intramolecular Aldol Condensation | The newly formed dicarbonyl intermediate undergoes an intramolecular cyclization, where one enolate attacks the other carbonyl group. |

| 4 | Dehydration (optional) | The resulting aldol adduct may dehydrate to form a more conjugated system. |

This sequence effectively builds a new ring onto the initial piperidine scaffold in a highly controlled manner. The N-acetyl group in this compound would be expected to influence the stereochemical outcome of such transformations.

Cyclization Reactions Leading to Condensed Heterocycles

The piperidin-4-one framework is a versatile synthon for the synthesis of a variety of fused and spiro-heterocyclic systems. researchgate.net Reactions typically exploit the reactivity of the C-4 keto group and the adjacent methylene (B1212753) carbons.

N-acyl-piperidin-4-ones can be precursors to various condensed heterocycles. For example, condensation reactions with binucleophiles are a common strategy. The reaction of a piperidin-4-one with a compound containing two nucleophilic centers can lead to the formation of a new heterocyclic ring fused to the piperidine core.

A representative, though general, cyclization approach is the synthesis of pyrazole-fused piperidines. This can be achieved by reacting the piperidin-4-one with hydrazine derivatives.

| Reactant | Reagent | Resulting Heterocycle |

| This compound | Hydrazine | Fused Pyrazoline/Pyrazole (B372694) |

| This compound | Phenylhydrazine | Fused N-Phenyl Pyrazoline/Pyrazole |

| This compound | Thiourea & Sulfur | Fused Thiazole (Gewald Reaction) |

In a typical reaction, the ketone of the piperidin-4-one condenses with hydrazine to form a hydrazone. Subsequent intramolecular cyclization, often promoted by acid or heat, and potential oxidation can yield a fused pyrazole ring system. The specific conditions and the nature of the substituent on the hydrazine would determine the final structure. Similarly, reactions with other binucleophiles like hydroxylamine or urea (B33335) could lead to fused isoxazole (B147169) or pyrimidine (B1678525) rings, respectively.

Ring-Opening Reactions and Associated Mechanisms

Ring-opening reactions of the piperidine core in this compound are not a commonly reported transformation under typical synthetic conditions, as the piperidine ring is a relatively stable, unstrained six-membered ring. Such reactions would generally require harsh conditions or specific activating groups that are not intrinsically present in the molecule.

In contrast, more strained heterocyclic systems like aziridines readily undergo nucleophilic ring-opening reactions. thieme-connect.demdpi.com These reactions proceed via attack of a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and relief of ring strain.

For a stable ring like piperidine, cleavage is more likely to occur under specific circumstances, such as:

Hofmann Elimination: If the nitrogen were quaternized (e.g., by methylation to form a methiodide) and then treated with a strong base, a ring-opening elimination could occur, though this would first require modification of the N-acetyl group.

A hypothetical ring-opening mechanism for an N-acetylpiperidine derivative might involve a retro-Mannich or related fragmentation pathway, but such a process for this compound is not described in the surveyed literature. The stability of the N-acetyl amide bond and the saturated piperidine ring makes such transformations energetically unfavorable compared to reactions at the ketone functionality.

Utility of 1 Acetyl 2 Methylpiperidin 4 One in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

1-Acetyl-2-methylpiperidin-4-one is a heterocyclic compound featuring a piperidine (B6355638) core, a structural motif prevalent in a vast number of biologically active compounds and pharmaceuticals. The strategic placement of a ketone at the C-4 position, an acetyl group on the nitrogen atom, and a methyl group at the C-2 position endows this molecule with significant synthetic versatility. The piperidine scaffold itself is a crucial component in many pharmaceutical agents, driving continuous research into the synthesis and application of its derivatives. acs.org The N-acetyl group plays a critical role by modifying the physicochemical properties of the piperidone core and allowing for selective transformations. doi.org

The reactivity of the ketone and the stability of the acetyl group permit a wide range of chemical modifications, including but not limited to oxidation, reduction, and substitution reactions. These characteristics make compounds like this compound valuable as key intermediates or building blocks in the construction of more complex molecular architectures. mdpi.com For instance, the general class of 1-acetyl-4-piperidones serves as a precursor for a diverse array of heterocyclic compounds. They are instrumental in preparing substituted piperidines that can be further elaborated. An example of the utility of the broader class of piperidones is their role as intermediates in the synthesis of potent analgesics like the fentanyl analogues, where the piperidone core is a key structural feature. researchgate.net Similarly, they are used in the preparation of hindered amine light stabilizers (HALS), which are important additives for polymers. google.com

The strategic importance of the piperidone ring is also evident in its use for creating chirally enriched molecules. For example, substituted 4-piperidone (B1582916) scaffolds have been effectively used to generate novel analogues of drugs like donepezil, where modifications on the piperidine ring influence biological activity. acs.org The presence of the methyl group at the C-2 position in this compound introduces a chiral center, offering a handle for stereoselective syntheses to produce specific enantiomers, a critical factor for biological efficacy.

Table 1: Key Reactions and Applications of the Acetyl-Piperidone Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Application/Significance | Source(s) |

| Strecker Condensation | Aniline, HCN | α-Anilino-nitrile | Intermediate for fentanyl analogues | researchgate.net |

| Acetylation | Ketene (B1206846), Acid Catalyst | N-Acetyl-piperidone | Avoids O-acetylation byproducts, economical | google.com |

| Aza-Michael Synthesis | Divinyl ketones | 2-Substituted-4-piperidones | Scaffolds for Donepezil analogues | acs.org |

| Hydrazone Formation | Hydrazinecarboxylates | Hydrazone derivatives | Structural modification to enhance bioavailability | doi.org |

Precursors for the Synthesis of Complex Polycyclic and Spiro Systems

The unique structural features of this compound make it an excellent precursor for the synthesis of intricate molecular frameworks, particularly polycyclic and spirocyclic systems. Spiro compounds, which contain at least two rings linked by a single common atom, are present in numerous natural products and often exhibit significant biological activities. mdpi.com The synthesis of these three-dimensionally complex structures represents a considerable challenge for organic chemists, and piperidone-based building blocks have proven to be highly effective starting materials. mdpi.comwhiterose.ac.uk

The carbonyl group at the C-4 position of the piperidone ring is the key reactive site for constructing the spirocyclic junction. A common strategy involves the condensation of the piperidone with a primary amine to form an intermediate imine. This imine can then participate in a variety of transformations, such as intramolecular Friedel-Crafts alkylations or cycloaddition reactions, to build the spiro system. researchgate.net For example, a two-step synthetic route based on the reactivity of 4-piperidone imines has been successfully used to synthesize new dihydrospiro[quinoline-2,4'-piperidines]. researchgate.net

The versatility of this approach is further demonstrated in the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which have been investigated as potential acetyl-CoA carboxylase (ACC) inhibitors. nih.gov The development of domino and multicomponent reactions has further streamlined the synthesis of spiro compounds from piperidone precursors. mdpi.com These methods allow for the construction of complex molecules in a single step from multiple starting materials, often with high efficiency and reduced waste. mdpi.com For instance, a Knoevenagel/Michael/cyclization multicomponent domino reaction has been developed for the synthesis of various spiro compounds. mdpi.com The ability to form the piperidine ring on a pre-existing carbocyclic or heterocyclic ring is another major strategy for accessing spiropiperidines. whiterose.ac.uk

Table 2: Examples of Spirocyclic Systems Synthesized from Piperidone Precursors

| Spiro System | Synthetic Strategy | Precursor Type | Significance | Source(s) |

| Dihydrospiro[quinoline-2,4'-piperidines] | Intramolecular Alkene Friedel-Crafts on Imine | 4-Piperidone | Novel spiro-heterocycles | researchgate.net |

| Spiro[chroman-2,4'-piperidin]-4-ones | Multi-step synthesis | Substituted Piperidone | Acetyl-CoA carboxylase (ACC) inhibitors | nih.gov |

| General Spiro Compounds | Knoevenagel/Michael/cyclization Domino Reaction | Isatin, Malononitrile, Barbituric Acid (Illustrative) | Efficient, microwave-assisted, green synthesis | mdpi.com |

| 2-Spiropiperidines | Aza-Achmatowicz Rearrangement | Furan derivative | Access to natural product core structures | whiterose.ac.uk |

Contributions to the Development of Novel Synthetic Methodologies

The pursuit of efficient and selective ways to synthesize and functionalize piperidine derivatives has led to significant advancements in synthetic methodology, with this compound and related structures playing a central role. The challenges associated with controlling reactivity and stereoselectivity in these systems have spurred innovation in reaction design and execution.

One area of development has been in the acetylation process itself. A patented method for preparing 1-acetyl-4-piperidones involves the reaction with ketene in the presence of an acid catalyst. google.com This process was specifically designed to be simple and economical while crucially avoiding the formation of O-acetylated enol byproducts, which can be a problem with other acetylating agents like acetyl chloride or acetic anhydride. google.com This selective N-acetylation is vital for its subsequent use as a controlled synthetic intermediate. google.com

Furthermore, the use of piperidone derivatives has been integral to the development of powerful multicomponent and domino reactions. These reactions, which form several chemical bonds in a single operation, offer significant advantages in terms of efficiency and sustainability. A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology was developed for the synthesis of spiro compounds, showcasing the use of non-conventional energy sources to drive complex transformations. mdpi.commdpi.com The use of ionic liquids as organocatalysts in such reactions further highlights the move towards greener and more sustainable synthetic protocols. mdpi.com The development of such methods not only provides access to complex molecules like spiropiperidines but also contributes to the broader field of organic synthesis by demonstrating the power of reaction cascades. mdpi.comwhiterose.ac.uk

The synthesis of 3,4-dihydro-2(1H)-pyridones, which can be seen as structural relatives and are sometimes accidentally produced during the synthesis of other piperidine derivatives, has also benefited from methodological advancements, including ultrasound-assisted techniques that improve reaction efficiency through cavitation effects. mdpi.com These examples underscore how the need for specific, functionalized piperidine building blocks like this compound drives the creation of new and improved synthetic tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.